N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide
Description
N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, a chloro substituent, and a thiophene ring with a dioxo functional group
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-11(15)14(17)16(9-12-5-3-2-4-6-12)13-7-8-20(18,19)10-13/h2-8,11,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBHNULQRWTPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C2CS(=O)(=O)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide typically involves multiple steps. One common method includes the reaction of benzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-benzyl-2-chloropropanamide. The intermediate is then reacted with 3-mercaptopropionic acid under oxidative conditions to introduce the thiophene ring with a dioxo functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of N-benzyl-2-azido-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide.
Oxidation: Formation of N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)sulfoxide.
Reduction: Formation of N-benzyl-2-chloro-N-(1,1-dihydroxy-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide.
Scientific Research Applications
N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and dioxo groups enhances its binding affinity and specificity. The thiophene ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)acetamide
- 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide
- N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Uniqueness
N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide is unique due to its specific combination of functional groups and its structural configuration The presence of both a chloro substituent and a thiophene ring with a dioxo group distinguishes it from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
